molecular formula C14H24O B14447551 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- CAS No. 76649-24-6

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Katalognummer: B14447551
CAS-Nummer: 76649-24-6
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: HEMHFUODSZBALC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a ketone with a cyclohexene ring substituted with a pentanone chain. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be synthesized through various methods. One common synthetic route involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form the desired product . The reaction typically requires basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Pentanone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the resulting chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it particularly valuable in the fragrance and flavor industries .

Eigenschaften

CAS-Nummer

76649-24-6

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

1-(2,6,6-trimethylcyclohexen-1-yl)pentan-1-one

InChI

InChI=1S/C14H24O/c1-5-6-9-12(15)13-11(2)8-7-10-14(13,3)4/h5-10H2,1-4H3

InChI-Schlüssel

HEMHFUODSZBALC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=C(CCCC1(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.